molecular formula C2H6N6 B2447294 3-Hydrazino-4H-1,2,4-triazol-4-amine CAS No. 6421-06-3

3-Hydrazino-4H-1,2,4-triazol-4-amine

Cat. No. B2447294
CAS RN: 6421-06-3
M. Wt: 114.112
InChI Key: ZJJADRZINPLZGS-UHFFFAOYSA-N
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Description

3-Hydrazino-4H-1,2,4-triazol-4-amine, also known as SALTDATA: FREE, is a chemical compound that belongs to the class of triazoles . It has a molecular formula of C2H4N6 and a molecular weight of 116.091 g/mol . It is a yellow solid at room temperature and is soluble in water .


Synthesis Analysis

The synthesis of 3-Hydrazino-4H-1,2,4-triazol-4-amine and its related compounds often involves the reaction of 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute HCl, followed by adding SnCl2 in concentrated HCl solution . Other methods include the condensation of 3-R-4-amino-5-hydrazino-1,2,4-triazole with dibenzoylmethane .


Molecular Structure Analysis

The molecule is polar but with a C=S double bond . The crystal structures of some related compounds have been determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The cyclisation process occurs via the hydrazino and the cyclic NH groups . The compound has been used in the determination of aldehydes and other reactive chemicals .


Physical And Chemical Properties Analysis

3-Hydrazino-4H-1,2,4-triazol-4-amine is a yellow solid at room temperature and is soluble in water . The compound is polar but with a C=S double bond .

Scientific Research Applications

Selective Adsorption of Gallium

3-Hydrazino-4H-1,2,4-triazol-4-amine has been used to modify graphene oxide, creating a novel adsorbent that exhibits a higher adsorption selectivity for Gallium (Ga) in vanadium slag processing residue (VSPR) solution . The adsorbent, known as 4-amino-3-hydrazino-1,2,4-triazol-5-thiol (AHTZT)-modified graphene oxide (GO-AHTZT), can reach an adsorption capacity of 23.92 mg g −1 for Ga .

Energetic Salts

The compound forms part of the structure of energetic salts. These salts exhibit reasonable thermal stability and good impact sensitivities due to the extensive hydrogen bonding interactions between the cations and anions .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

3-Hydrazino-4H-1,2,4-triazol-4-amine can be used in the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method allows for the creation of different products with structural diversity .

Biological Activities

1,2,4-triazole, a derivative of 3-Hydrazino-4H-1,2,4-triazol-4-amine, has been found to have several biological activities. These include antibacterial, antifungal, antioxidant, anti-malarial, and anti-leishmanial activities .

Industrial Applications

In the industrial sector, 1,2,4-triazole is used as a factor in drug structures . This is due to its various biological activities, making it a valuable compound in the pharmaceutical industry .

Agricultural Applications

1,2,4-triazole also has agricultural applications. It is used in the synthesis of pesticides, contributing to the protection of crops from pests .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation .

Future Directions

The compound and its related compounds have been used in the synthesis of very thermostable energetic materials . They exhibit excellent thermal stabilities with decomposition temperatures ranging from 203 to 270 °C . These compounds are promising for the construction of very thermally stable energetic materials .

Mechanism of Action

Target of Action

1,2,4-triazoles, a class of compounds to which this molecule belongs, are known to possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory properties. These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the reaction of this compound may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular n–n oxidative coupling . This suggests that the compound could interact with its targets through similar mechanisms, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological activities associated with 1,2,4-triazoles , it’s plausible that this compound could affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

It’s known that the compound is soluble in h2o and polar organic solvents , which could influence its absorption and distribution in the body

Result of Action

Based on the known biological activities of 1,2,4-triazoles , it’s plausible that this compound could induce a variety of effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 3-Hydrazino-4H-1,2,4-triazol-4-amine is known to be stable under ordinary conditions, but it’s hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it’s known that the compound irritates the eyes, respiratory system, and skin , suggesting that its action could be influenced by the physiological environment it’s introduced to.

properties

IUPAC Name

3-hydrazinyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6/c3-6-2-7-5-1-8(2)4/h1H,3-4H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJADRZINPLZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80982754
Record name 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6421-06-3
Record name 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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